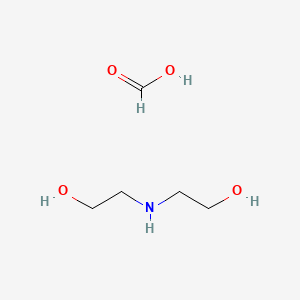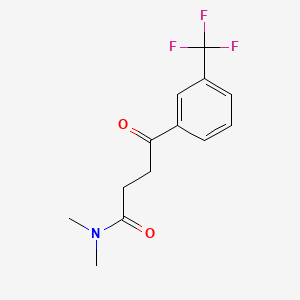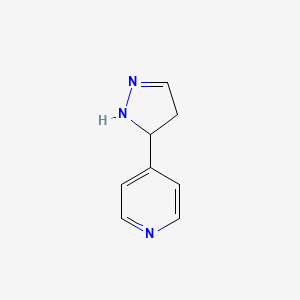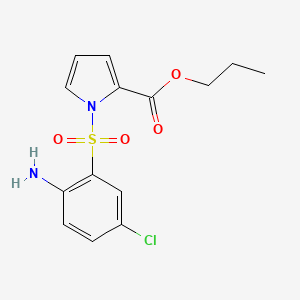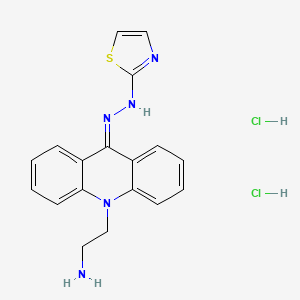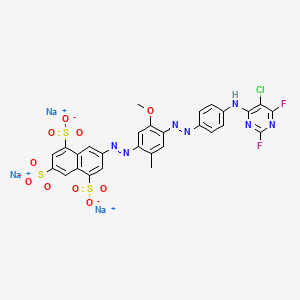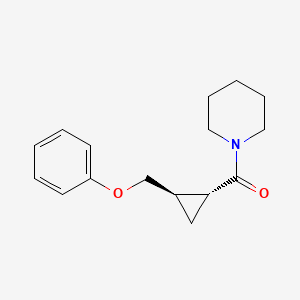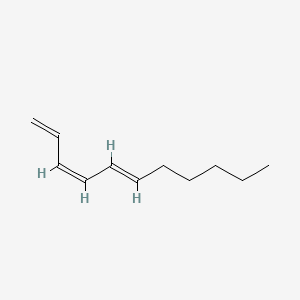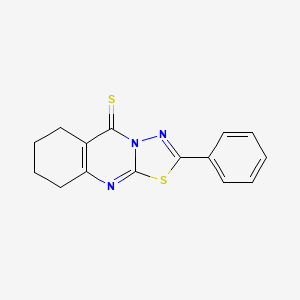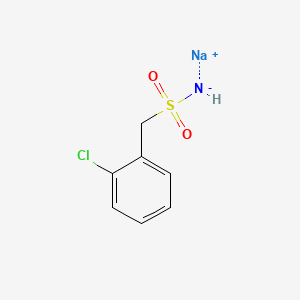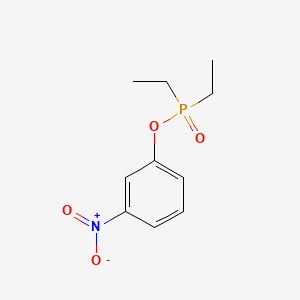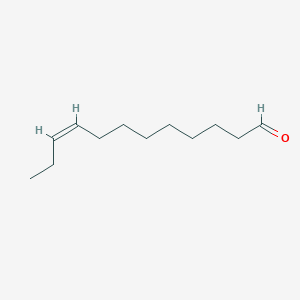
(Z)-9-Dodecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-9-Dodecenal: is an organic compound with the molecular formula C12H22O. It is an unsaturated aldehyde, characterized by a double bond in the Z-configuration (cis-configuration) at the ninth carbon atom. This compound is known for its distinctive odor and is often used in the fragrance industry. It is also found in various natural sources, including pheromones of certain insects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing (Z)-9-Dodecenal involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Hydroformylation: Another method involves the hydroformylation of 1-dodecene, followed by selective hydrogenation. This process uses a rhodium or cobalt catalyst under high pressure and temperature to add a formyl group to the double bond, followed by hydrogenation to yield the aldehyde.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems allows for the production of high-purity this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-9-Dodecenal can undergo oxidation reactions to form (Z)-9-Dodecenoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to (Z)-9-Dodecenol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: (Z)-9-Dodecenoic acid.
Reduction: (Z)-9-Dodecenol.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-9-Dodecenal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: This compound is a key component in the study of insect pheromones, particularly in species-specific communication and mating behaviors.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Fragrance Industry: Due to its pleasant odor, this compound is widely used in the formulation of perfumes and scented products.
Flavor Industry: It is also used as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (Z)-9-Dodecenal involves its interaction with specific molecular targets, such as olfactory receptors in insects. These interactions trigger a cascade of biochemical pathways that result in behavioral responses. In the context of its antimicrobial properties, this compound may disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
(E)-9-Dodecenal: The E-isomer of 9-Dodecenal, which has the double bond in the trans-configuration.
Dodecanal: A saturated aldehyde with no double bonds.
(Z)-9-Dodecenol: The corresponding alcohol of (Z)-9-Dodecenal.
Uniqueness:
Configuration: The Z-configuration of the double bond in this compound imparts unique chemical and physical properties, such as its specific odor and reactivity.
Biological Activity: The specific configuration is crucial for its role in pheromone signaling and its interaction with biological receptors.
Properties
CAS No. |
56219-03-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-dodec-9-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,12H,2,5-11H2,1H3/b4-3- |
InChI Key |
QGUDMPDYXLMJNK-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCCCCCCC=O |
Canonical SMILES |
CCC=CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


